molecular formula C18H21N3O2S B2856268 N-(2,3-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide CAS No. 1001519-87-4

N-(2,3-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide

Cat. No.: B2856268
CAS No.: 1001519-87-4
M. Wt: 343.45
InChI Key: GKHKGLRADHEZRQ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a quinazolinone moiety and a sulfanylacetamide group. Compounds like this are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: Starting from anthranilic acid derivatives, cyclization reactions can be employed to form the quinazolinone structure.

    Introduction of the Sulfanylacetamide Group: This step might involve the reaction of the quinazolinone intermediate with a suitable thiol and acylating agent under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone moiety can be reduced under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the aromatic ring can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The quinazolinone moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-2-[(2-oxo-1,2-dihydroquinolin-4-yl)sulfanyl]acetamide
  • N-(2,3-dimethylphenyl)-2-[(2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)sulfanyl]acetamide

Uniqueness

N-(2,3-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is unique due to its specific structural features, such as the tetrahydroquinazolinone core and the sulfanylacetamide linkage. These features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-11-6-5-9-14(12(11)2)19-16(22)10-24-17-13-7-3-4-8-15(13)20-18(23)21-17/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHKGLRADHEZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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